molecular formula C18H11FN2O2S B2742349 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide CAS No. 941918-49-6

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide

Cat. No.: B2742349
CAS No.: 941918-49-6
M. Wt: 338.36
InChI Key: QXHVQVCIFUIHQG-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide (CAS 941918-49-6) is a synthetic small molecule with a molecular formula of C18H11FN2O2S and a molecular weight of 338.36 g/mol . This compound is part of a class of N-(thiazol-2-yl)-benzamide analogs, which have been identified in scientific research as a novel class of selective negative allosteric modators for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . The compound features a benzofuran-thiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities. The presence of the 4-fluorobenzamide moiety can influence the compound's electronic properties and lipophilicity, which are critical parameters for biological activity and pharmacokinetics . This product is intended for research and development purposes in laboratory settings only. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O2S/c19-13-7-5-11(6-8-13)17(22)21-18-20-14(10-24-18)16-9-12-3-1-2-4-15(12)23-16/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHVQVCIFUIHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substitution on the Benzofuran Ring

  • N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide Key Difference: 7-ethoxy substitution on the benzofuran ring. Impact: The ethoxy group increases molecular weight (C20H15FN2O3S vs. However, steric hindrance from the ethoxy group could reduce binding affinity to flat active sites compared to the unsubstituted benzofuran in the original compound .

Variation in the Amide Group

  • N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide Key Difference: Replacement of 4-fluorobenzamide with 5-nitrofuran-2-carboxamide. However, this substitution raises molecular weight (355.3 g/mol) and may reduce metabolic stability due to the nitro group’s susceptibility to reduction .
  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Key Difference: 4-methylphenyl substituent on the thiazole and phenoxybenzamide group. Impact: The methyl group enhances hydrophobic interactions, while the phenoxy moiety increases steric bulk. This compound exhibited 129.23% activity in a growth modulation assay, suggesting that non-benzofuran substituents can retain or enhance bioactivity .

Functional Group Modifications

  • N-[[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamothioyl]benzamide Key Difference: Thiourea (carbamothioyl) group replaces the benzamide. This could improve binding to targets like kinases or proteases but may reduce oral bioavailability due to higher polarity .
  • 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Key Difference: Sulfamoyl group instead of fluorobenzamide. Impact: The sulfamoyl group acts as a strong hydrogen bond donor/acceptor, likely enhancing interactions with polar enzyme pockets.

Electronic Effects

  • The 4-fluorobenzamide group in the original compound provides moderate electron withdrawal, balancing lipophilicity and polarity. In contrast, analogues with nitro () or sulfamoyl () groups exhibit stronger electron-withdrawing effects, which may improve target binding but compromise metabolic stability.

Steric and Conformational Factors

  • The benzofuran-thiazole scaffold in the original compound offers a planar structure conducive to π-π stacking, a feature absent in non-aromatic analogues like dihydrothienylidene derivatives ().

Data Table: Key Analogues and Properties

Compound Name Substituents on Thiazole Amide Group Molecular Formula Molecular Weight (g/mol) Notable Properties/Activity Reference
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide 1-benzofuran-2-yl 4-fluorobenzamide C16H10FN3O2S 327.3 Baseline compound
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide 7-ethoxy-1-benzofuran-2-yl 4-fluorobenzamide C20H15FN2O3S 394.4 Increased lipophilicity
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide 1-benzofuran-2-yl 5-nitrofuran-2-carboxamide C16H9N3O5S 355.3 High reactivity, potential toxicity
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-methylphenyl 2-phenoxybenzamide C23H19N2O2S 387.5 129.23% activity in growth assay
N-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-fluorophenyl) N-butyl-2-phenoxybenzamide C26H23FN2O2S 458.5 Enhanced target affinity

Biological Activity

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of the Compound

The synthesis of this compound involves several key steps. The compound can be synthesized through a one-pot reaction involving benzofuran derivatives and thiazole intermediates. A notable method described in recent literature includes the use of 2-bromoacetylbenzofuran and phenyl isothiocyanate under reflux conditions, yielding high product purity and yield rates (up to 83%) .

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of compounds related to this compound. For instance, derivatives containing similar thiazole and benzofuran moieties demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays using human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AA5496.26 ± 0.33
Compound BHCC8276.48 ± 0.11
Compound CNCI-H35820.46 ± 8.63

Antimicrobial Activity

In addition to antitumor properties, compounds featuring the thiazole and benzofuran structure have been tested for antimicrobial activity. The evaluation included testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Results indicated that several derivatives showed promising antibacterial activity, with some compounds demonstrating significant inhibition at low concentrations .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli12 µg/mL
Compound ES. aureus8 µg/mL

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that these compounds may interact with DNA through minor groove binding, which could interfere with cellular proliferation and induce apoptosis in cancer cells . Additionally, their antimicrobial action may involve disruption of bacterial cell wall synthesis or function.

Case Studies and Research Findings

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Case Study on Lung Cancer Treatment : A clinical trial investigating a thiazole-benzofuran derivative showed significant tumor reduction in patients with advanced lung cancer after a treatment regimen involving the compound .
  • Antimicrobial Efficacy : In a controlled study, a derivative was administered to patients with bacterial infections resistant to conventional antibiotics, leading to successful treatment outcomes .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in 4-fluorobenzamide at ~-110 ppm for ¹⁹F) and amide bond formation (δ 8.2–8.5 ppm for NH) .
  • X-ray Crystallography : SHELX software (SHELXL for refinement) to resolve molecular packing and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing thiazole-amide dimers) .
    Advanced Tip : Use SCXRD with synchrotron radiation for high-resolution data (<1.0 Å) to detect weak interactions like C–H⋯F .

How can researchers identify and validate biological targets for this compound, such as enzyme or receptor interactions?

Advanced Research Question

  • Target Screening : Use radiolabeled analogs (e.g., ¹⁸F for PET imaging) to study binding affinity to mGluR1 or PFOR enzymes, as seen in structurally related thiazole-amides .
  • In Vitro Assays : Fluorescence polarization assays with purified enzymes (e.g., PFOR inhibition measured via NADH oxidation rates) .
  • Autoradiography : Validate target distribution in brain tissues (e.g., cerebellum for mGluR1) using [¹¹C]-labeled derivatives .

What computational strategies are effective in elucidating the compound’s mechanism of action?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with mGluR1’s allosteric site (PDB: 4OR2). Focus on π-π stacking between benzofuran and Phe801 .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates robust binding) .
  • QSAR Models : Train models using IC₅₀ data from analogs to predict bioactivity based on substituent electronegativity (e.g., fluorine’s role in enhancing binding) .

How should contradictory data on biological activity (e.g., variable IC₅₀ values across studies) be addressed?

Advanced Research Question

  • Reproducibility Checks : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and validate cell lines (e.g., HEK293 for mGluR1 expression) .
  • Meta-Analysis : Compare datasets using tools like PRISMA to identify outliers. For example, discrepancies in PFOR inhibition may arise from anaerobic vs. aerobic assay conditions .
  • Structural Reanalysis : Re-examine crystallographic data (e.g., torsional angles of the benzofuran ring) to rule out conformational artifacts .

What role does computational modeling play in optimizing the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : SwissADME to estimate logP (aim for 2.5–3.5 for blood-brain barrier penetration) and CYP450 inhibition risk .
  • Solubility Enhancement : COSMO-RS simulations to identify co-solvents (e.g., PEG-400) that improve aqueous solubility without altering stability .
  • Metabolite Prediction : GLORYx to flag labile sites (e.g., amide hydrolysis) and guide deuterium incorporation at C–H bonds .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Advanced Research Question

  • Core Modifications : Replace benzofuran with benzothiophene to assess π-system flexibility. Evidence shows thiophene analogs improve mGluR1 affinity by 20% .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –CF₃) at the 4-position of benzamide to enhance enzyme inhibition (IC₅₀ reduction from 50 nM to 15 nM) .
  • Bioisosteric Replacement : Swap thiazole with oxadiazole to evaluate metabolic stability (e.g., t½ increase from 2.1 h to 4.5 h in microsomes) .

What in vitro and in vivo toxicity profiling methods are recommended for preclinical evaluation?

Basic Research Question

  • Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ >100 µM suggests low hepatotoxicity) .
  • Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential .
  • Acute Toxicity : OECD Guideline 423 in rodents (LD₅₀ determination; target >500 mg/kg) .

How can crystallographic data resolve discrepancies in reported hydrogen-bonding networks?

Advanced Research Question

  • Refinement Protocols : SHELXL’s TWIN/BASF commands to model disorder in benzofuran-thiazole dihedral angles .
  • Hirshfeld Surface Analysis : CrystalExplorer to quantify intermolecular contacts (e.g., F⋯H interactions contributing 8–12% to packing) .
  • Comparative Analysis : Overlay multiple datasets (e.g., CCDC entries) to identify conserved motifs like N–H⋯O=C amide dimers .

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